molecular formula C16H16N2S B1518158 [1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine CAS No. 1154227-93-6

[1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine

Cat. No. B1518158
CAS RN: 1154227-93-6
M. Wt: 268.4 g/mol
InChI Key: ZXCNYYLWJALIOX-UHFFFAOYSA-N
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Description

“1-Benzothiophen-3-yl(pyridin-3-yl)methylamine” is a chemical compound with the CAS Number: 1154227-93-6 . It has a molecular formula of C16H16N2S and a molecular weight of 268.38 .


Molecular Structure Analysis

The molecular structure of “1-Benzothiophen-3-yl(pyridin-3-yl)methylamine” consists of a benzothiophene ring attached to a pyridine ring through a methylene bridge. An ethylamine group is also attached to the methylene bridge .


Physical And Chemical Properties Analysis

“1-Benzothiophen-3-yl(pyridin-3-yl)methylamine” has a molecular weight of 268.38 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the data.

Scientific Research Applications

Antimicrobial Properties

BPAM derivatives have been synthesized and evaluated for their antimicrobial efficacy. Studies have shown that certain benzothiophene derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus . This suggests that BPAM could be a valuable compound in the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Antifungal Applications

The antifungal potential of benzothiophene compounds, which are structurally related to BPAM, has been recognized. They have shown effectiveness against fungal diseases, indicating that BPAM could be used in the treatment of fungal infections or as a lead compound for developing novel antifungal drugs .

Antioxidant Activity

Benzothiophene derivatives, including those related to BPAM, have demonstrated high antioxidant capacities. These compounds have surpassed the antioxidant capacity of trolox, a reference compound, suggesting that BPAM could serve as a potent antioxidant in pharmaceutical applications .

Anti-inflammatory Properties

Compounds containing the benzothiophene moiety have been reported to possess anti-inflammatory activities. Given the structural similarity, BPAM could be explored for its potential use in treating inflammatory conditions .

Anti-tubercular Agents

Research into pyridin-3-yl compounds, which are part of BPAM’s structure, has led to the development of derivatives with significant anti-tubercular activity. This opens up the possibility of BPAM derivatives being used as potent anti-tubercular agents, contributing to the fight against tuberculosis .

Chemotherapeutic Potential

The presence of benzothiophene and pyridin-3-yl groups in BPAM makes it a candidate for chemotherapeutic applications. These groups are often found in bioactive molecules with diverse biological activities, including anti-cancer properties .

Drug Development and Synthesis

BPAM can be used as a precursor for the synthesis of various heterocyclic compounds. Its structure allows for regioselective coupling reactions and electrophilic cyclization reactions, making it a versatile building block in medicinal chemistry .

Pharmacological Research

Due to its promising biological properties, BPAM is gaining attention for pharmacological research. It can be used for testing and developing new drug candidates, especially in the areas of anti-parasitic, anti-cancer, and potassium channel opening drugs .

Mechanism of Action

properties

IUPAC Name

N-[1-benzothiophen-3-yl(pyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-18-16(12-6-5-9-17-10-12)14-11-19-15-8-4-3-7-13(14)15/h3-11,16,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCNYYLWJALIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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